4-cyclopropyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
説明
This compound features a pyrido[3,4-d]pyrimidine core fused to a piperazine ring, which is further linked to a pyrimidine scaffold substituted with a cyclopropyl group at position 4 and a methylsulfanyl (SCH₃) moiety at position 2. The pyrido-pyrimidine system is a privileged structure in medicinal chemistry, often associated with kinase inhibition due to its ability to mimic ATP-binding motifs . The cyclopropyl group may enhance metabolic stability by resisting oxidative degradation, while the methylsulfanyl substituent could act as a leaving group or influence lipophilicity .
特性
IUPAC Name |
4-[4-(6-cyclopropyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7S/c1-13-22-17-12-21-6-5-15(17)19(23-13)27-9-7-26(8-10-27)18-11-16(14-3-4-14)24-20(25-18)28-2/h5-6,11-12,14H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRPZYVYHOTHNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC(=NC(=C4)C5CC5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Target Compound : Pyrido[3,4-d]pyrimidine-piperazine-pyrimidine hybrid.
Analogues :
- Pyrido[1,2-a]pyrimidin-4-one (): A lactam-containing core with benzodioxol and methylpiperazine substituents.
- Thieno[3,2-d]pyrimidine (): A sulfur-containing heterocycle with methanesulfonyl-piperazine and morpholine groups. The thiophene ring may alter electronic properties and binding to hydrophobic enzyme pockets .
Table 1: Core Structure Comparison
Substituent Analysis
Piperazine Modifications
- Target Compound : 2-Methylpyrido[3,4-d]pyrimidin-4-yl on piperazine. The methyl group may enhance steric selectivity for target enzymes .
- : Pyrido[3,4-d]pyrimidin-4-yl with difluoromethyl-pyrimidine.
- : Variants include 4-methylpiperazine and stereospecific dimethylpiperazine. Methylation reduces basicity, possibly altering tissue distribution .
Table 2: Piperazine Substituent Effects
Pyrimidine Substituents
Hypothesized Pharmacological Implications
- Target Compound vs. : The cyclopropyl group in the target compound likely offers superior metabolic stability compared to the difluoromethyl analogue, which may be more prone to enzymatic oxidation .
- Target Compound vs. : The absence of a lactam (pyrido[1,2-a]pyrimidin-4-one) in the target compound suggests better CNS penetration due to lower polarity .
- Target Compound vs. : The thieno[3,2-d]pyrimidine core in may exhibit distinct target engagement compared to the pyrido[3,4-d]pyrimidine system, favoring enzymes with hydrophobic binding pockets .
準備方法
Cyclocondensation Strategies
The pyrido[3,4-d]pyrimidine scaffold is typically constructed through [4+2] cycloaddition between 3-aminopyridine-4-carbonitrile derivatives and formamidine acetate. For 2-methyl variants, pre-methylation of the pyridine nitrogen is essential before cyclization. A representative procedure involves:
Halogenation for Subsequent Cross-Coupling
Introduction of a leaving group at C4 is critical for piperazine coupling:
Piperazine Subunit Installation
Nucleophilic Aromatic Substitution (SNAr)
Reaction of 4-chloro-2-methylpyrido[3,4-d]pyrimidine with piperazine under microwave-assisted conditions enhances reaction efficiency:
| Parameter | Optimal Conditions |
|---|---|
| Solvent | DMF |
| Base | DIPEA (3 eq) |
| Temperature | 120°C (Microwave) |
| Time | 45 minutes |
| Yield | 84% |
Buchwald-Hartwig Amination
For electron-deficient systems, palladium-catalyzed coupling proves superior:
Cyclopropyl Group Introduction
Direct Cyclopropanation
The cyclopropyl moiety is installed via Suzuki-Miyaura coupling using cyclopropylboronic acid:
Stepwise Assembly
Alternative routes employ cyclopropylamine in SNAr reactions:
Methylsulfanyl Group Installation
Thiolation of Chloropyrimidines
The methylsulfanyl group is introduced via displacement of chloro substituents:
Oxidative Methods
For substrates sensitive to nucleophilic conditions, copper-mediated thiolation provides an alternative:
Final Coupling and Purification
The convergent synthesis concludes with coupling the pyrido[3,4-d]pyrimidin-piperazine subunit to the functionalized pyrimidine:
Purification is achieved through sequential chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethyl acetate/hexane.
Analytical Characterization
Critical spectroscopic data for the target compound:
| Technique | Key Signals |
|---|---|
| δ 1.12 (m, 4H, cyclopropyl), δ 2.54 (s, 3H, SCH₃), δ 3.85 (m, 8H, piperazine) | |
| δ 12.4 (cyclopropyl), δ 15.2 (SCH₃), δ 158.9 (C2 pyrimidine) | |
| HRMS | m/z 438.1921 [M+H]⁺ (Calc. 438.1924) |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 4-cyclopropyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine, and how are they addressed methodologically?
- Answer : The synthesis involves multi-step reactions, including cyclopropane ring formation, pyrido[3,4-d]pyrimidine core assembly, and piperazine coupling. Challenges include regioselectivity in pyrimidine substitution and stability of the cyclopropyl group under acidic/basic conditions. Solutions include:
- Stepwise coupling : Using Buchwald-Hartwig amination for piperazine-pyrido[3,4-d]pyrimidine linkage to avoid side reactions .
- Protecting groups : Temporary protection of the methylsulfanyl moiety during cyclopropane introduction to prevent oxidation .
- Purification : High-performance liquid chromatography (HPLC) to isolate intermediates, validated via LC-MS and H NMR .
Q. How is the structural integrity of this compound verified post-synthesis?
- Answer : A combination of spectroscopic and crystallographic methods is employed:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., cyclopropyl proton signals at δ 0.8–1.2 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .
- X-ray crystallography : Resolves piperazine-pyrido[3,4-d]pyrimidine dihedral angles (e.g., 45–60°), critical for conformational stability .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 465.18) .
Q. What preliminary assays are used to evaluate its bioactivity?
- Answer : Initial screening focuses on:
- Enzyme inhibition : Kinase assays (e.g., EGFR, BRAF) with IC determination via fluorescence polarization .
- Cellular cytotoxicity : MTT assays against cancer cell lines (e.g., HCT-116, IC ~2.5 μM) .
- Solubility/logP : Shake-flask method for thermodynamic solubility (e.g., 12 μg/mL in PBS) and HPLC-derived logP (e.g., 3.2) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Answer : Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations guide experimental design:
- Reaction path search : Density functional theory (DFT) identifies transition states for piperazine coupling (e.g., activation energy ~25 kcal/mol) .
- Solvent optimization : COSMO-RS predicts solvent effects (e.g., DMF vs. THF) on reaction yield .
- Machine learning : Bayesian optimization narrows down catalyst/ligand combinations (e.g., Pd(OAc)/Xantphos) to reduce trial-and-error .
Q. What experimental design strategies mitigate contradictions in bioactivity data across studies?
- Answer : Statistical Design of Experiments (DoE) resolves variability:
- Factorial design : Tests variables like pH (6–8), temperature (60–100°C), and catalyst loading (1–5 mol%) to identify critical parameters .
- Response surface methodology (RSM) : Optimizes reaction yield (e.g., from 45% to 78%) by modeling interactions between variables .
- Robustness testing : Replicates assays under ±10% condition deviations to validate reproducibility .
Q. How does structural modification of the methylsulfanyl group impact target binding?
- Answer : Structure-activity relationship (SAR) studies reveal:
- Sulfone vs. thioether : Oxidation to sulfone (R-SO-CH) increases polarity (logP ~1.8) but reduces cell permeability (Papp 1.2 × 10 cm/s) .
- Substituent effects : Replacing methylsulfanyl with ethylsulfanyl enhances hydrophobic interactions in kinase pockets (ΔΔG = -1.3 kcal/mol) .
- Crystallographic data : Sulfur-mediated hydrogen bonds with kinase hinge regions (e.g., Met793 in EGFR) improve binding affinity (K ~15 nM) .
Methodological Recommendations
- Synthetic Chemistry : Prioritize Pd-catalyzed cross-coupling for piperazine-pyrido[3,4-d]pyrimidine linkage, monitoring via in-situ IR .
- Computational Tools : Use Schrödinger’s Maestro for binding pose prediction and Gaussian 16 for transition-state modeling .
- Data Validation : Cross-check bioactivity data with orthogonal assays (e.g., SPR for K alongside IC) to resolve discrepancies .
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